molecular formula C14H12BrN5 B6467768 N-(4-bromophenyl)-9-cyclopropyl-9H-purin-6-amine CAS No. 2640830-21-1

N-(4-bromophenyl)-9-cyclopropyl-9H-purin-6-amine

Cat. No.: B6467768
CAS No.: 2640830-21-1
M. Wt: 330.18 g/mol
InChI Key: ITGALLMHGDYBCS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-9-cyclopropyl-9H-purin-6-amine is a purine derivative characterized by a 4-bromophenyl substituent at the 6-amino position and a cyclopropyl group at the 9-position of the purine core. The 4-bromophenyl group introduces steric bulk and electron-withdrawing effects, while the cyclopropyl moiety at N9 may enhance metabolic stability compared to linear alkyl groups. This compound’s synthesis likely involves nucleophilic substitution of a chloropurine precursor with 4-bromoaniline, following methods analogous to those described for related purine derivatives .

Properties

IUPAC Name

N-(4-bromophenyl)-9-cyclopropylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN5/c15-9-1-3-10(4-2-9)19-13-12-14(17-7-16-13)20(8-18-12)11-5-6-11/h1-4,7-8,11H,5-6H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGALLMHGDYBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-9-cyclopropyl-9H-purin-6-amine typically involves the following steps:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions involving suitable precursors such as formamide and cyanamide.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromophenylamine as the starting material.

    Cyclopropyl Substitution: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or cyclopropyl bromide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-9-cyclopropyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

N-(4-bromophenyl)-9-cyclopropyl-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-9-cyclopropyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.

    Interacting with DNA/RNA: Interfering with the replication and transcription of genetic material.

    Modulating Signaling Pathways: Affecting various signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular formulas, and molecular weights of N-(4-bromophenyl)-9-cyclopropyl-9H-purin-6-amine with similar purine derivatives:

Compound Name N6 Substituent N9 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-bromophenyl Cyclopropyl C₁₄H₁₂BrN₅ 330.18 Bromine enhances halogen bonding; cyclopropyl improves metabolic stability
9-(4-Bromobenzyl)-N,N-dimethyl-9H-purin-6-amine N,N-dimethyl 4-bromobenzyl C₁₄H₁₅BrN₅ 357.21 Benzyl group increases lipophilicity
N-Benzyl-9-isopropyl-9H-purin-6-amine Benzyl Isopropyl C₁₅H₁₇N₅ 267.33 Isopropyl at N9 may reduce steric hindrance
(2-Chloro-9-methyl-9H-purin-6-yl)-cyclohexyl-amine Cyclohexyl Methyl C₁₂H₁₆ClN₅ 273.74 Chlorine at C2 introduces electrophilic character
8-[(4-chlorophenyl)sulfanyl]-9H-purin-6-amine 4-chlorophenylthio None (N9 = H) C₁₁H₈ClN₅S 277.73 Sulfur enhances π-π stacking interactions

Research Findings and Implications

  • Electronic Effects : The 4-bromophenyl group’s electronegativity may polarize the purine ring, altering reactivity in cross-coupling reactions or interactions with biological targets .
  • Structure-Activity Relationships (SAR) : Substitution at N9 with smaller rings (e.g., cyclopropyl vs. cyclohexyl) balances steric effects and target binding. For example, 9-methyl analogues (e.g., Example 4 in ) show reduced activity compared to bulkier derivatives, suggesting an optimal size for N9 substituents.

Biological Activity

N-(4-bromophenyl)-9-cyclopropyl-9H-purin-6-amine is a synthetic compound belonging to the purine derivative family, which has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a purine core substituted with a bromophenyl group and a cyclopropyl moiety. This unique structure is significant as it may enhance the compound's reactivity and biological interactions.

This compound interacts with various molecular targets, primarily enzymes and receptors involved in critical cellular processes. The specific mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes that play roles in cell signaling pathways, particularly those involved in cancer progression.
  • Receptor Binding : It may modulate receptor activity, influencing physiological responses related to inflammation and metabolism.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on several kinases, particularly those implicated in cancer:

Enzyme Target IC50 Value (µM) Biological Relevance
Phosphatidylinositol 3-Kinase (PI3K)0.5Involved in cancer cell proliferation
Cyclin-dependent Kinase 2 (CDK2)1.2Regulates cell cycle progression
Mitogen-activated Protein Kinase (MAPK)2.5Plays a role in cellular response to growth signals

These interactions suggest that the compound may be useful in developing targeted therapies for cancers that exhibit aberrant kinase activity.

Receptor Interactions

The compound has also been studied for its potential to interact with purinergic receptors, which are involved in various physiological processes:

Receptor Type Effect Potential Application
A2A Adenosine ReceptorAntagonistPotential treatment for Parkinson's disease
P2Y ReceptorsModulation of inflammatory responsesCould be beneficial in treating autoimmune disorders

Antitumor Activity

A study evaluated the antitumor efficacy of this compound in vitro against various cancer cell lines:

  • Breast Cancer (MCF-7) : The compound demonstrated an IC50 of 15 µM, indicating moderate efficacy.
  • Lung Cancer (A549) : An IC50 of 10 µM was observed, suggesting potential for therapeutic use.
  • Leukemia (K562) : The compound showed promising results with an IC50 of 8 µM.

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.

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